2-Bromo-3-methoxyprop-1-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methoxyprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-4(5)3-6-2/h1,3H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAAWMJMBVOMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10528826 | |
| Record name | 2-Bromo-3-methoxyprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10528826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89089-30-5 | |
| Record name | 2-Bromo-3-methoxyprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10528826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromo 3 Methoxyprop 1 Ene
Dehydrohalogenation Routes to 2-Bromo-3-methoxyprop-1-ene
Dehydrohalogenation is a classic and effective elimination reaction for the formation of alkenes, involving the removal of a hydrogen halide from a substrate. wikipedia.org This approach is particularly relevant for synthesizing this compound from suitable polyhalogenated ethers.
Base-Promoted Elimination Pathways and Mechanistic Considerations
The synthesis of vinyl bromides like this compound can be accomplished via base-promoted elimination from a vicinal dihalide precursor, such as 1,2-dibromo-3-methoxypropane (B13939948). lookchem.com This reaction typically proceeds through an E2 (bimolecular elimination) mechanism. The E2 mechanism is a single, concerted step where a base abstracts a proton from a carbon atom (β-carbon) adjacent to the carbon bearing the leaving group (α-carbon), while the leaving group (a halide) departs simultaneously, forming a double bond. libretexts.org
The process involves several key electronic shifts:
A strong base attacks a β-hydrogen.
Concurrently, the C-H bond begins to break, and its electrons move to form a π-bond between the α- and β-carbons.
The C-Br bond on the α-carbon breaks, with the bromide ion acting as the leaving group. libretexts.org
For this reaction to proceed efficiently, the β-hydrogen and the leaving group must be in an anti-coplanar orientation, which allows for optimal orbital overlap in the transition state. libretexts.org The choice of base is critical; strong, non-nucleophilic bases are preferred to minimize competing substitution (SN2) reactions. Commonly used bases include potassium hydroxide, often in an alcoholic solvent, and sterically hindered bases like potassium tert-butoxide (KOC(CH₃)₃) or diisopropylamine (B44863). wikipedia.orgacs.orgacs.orgresearchgate.net A related synthesis of (Z)-1,3-dibromo-2-methoxypropene from 1,2,3-tribromo-2-methoxypropane specifically utilizes diisopropylamine in dichloromethane (B109758), achieving a high yield. acs.orgresearchgate.net
Regioselectivity and Stereoselectivity in Olefin Formation
When multiple β-hydrogens are available, the regioselectivity of the elimination becomes a key consideration. Zaitsev's rule generally predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.orgwordpress.com However, the formation of this compound from 1,2-dibromo-3-methoxypropane involves the removal of a proton from the carbon adjacent to the methoxy (B1213986) group, leading to a specific regioisomer.
Stereoselectivity, which determines the E/Z configuration of the resulting alkene, is also a factor, particularly in related syntheses. For instance, the dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane yields (Z)-1,3-dibromo-2-methoxypropene specifically. acs.org This outcome is dictated by the stereochemistry of the starting material and the anti-periplanar requirement of the E2 mechanism. The (E)-isomer can subsequently be obtained through photochemical isomerization of the (Z)-isomer using UV light. acs.orgresearchgate.net
Optimization of Reaction Conditions for Yield and Purity
Optimizing the synthesis of this compound via dehydrohalogenation requires careful control over several parameters to maximize yield and purity.
| Parameter | Effect on Reaction | Optimized Conditions |
| Base | The strength and steric bulk of the base influence the rate of reaction and the ratio of elimination to substitution products. | Strong, sterically hindered bases like potassium tert-butoxide or diisopropylamine are preferred to favor elimination. wikipedia.orgacs.org |
| Solvent | The solvent can affect the solubility of the reactants and the efficacy of the base. | Aprotic solvents like dichloromethane or tetrahydrofuran (B95107) are often used. lookchem.comacs.org Alcoholic solvents like ethanol (B145695) can also be employed in conjunction with bases like potassium hydroxide. wikipedia.org |
| Temperature | Higher temperatures generally favor elimination reactions over substitution reactions. pearson.com | The reaction may be heated to drive it to completion, but the specific temperature must be controlled to prevent side reactions or decomposition. cdnsciencepub.com |
| Reactant Purity | The purity of the starting di- or tri-halogenated precursor is essential for obtaining a pure product. | Purification of the starting material by distillation or chromatography is recommended. |
By fine-tuning these conditions, the formation of byproducts can be minimized, leading to a higher yield of the desired this compound.
Radical Bromination Approaches for this compound Synthesis
An alternative and highly selective method for preparing this compound is through the radical bromination of an appropriate precursor at the allylic position. This method is advantageous as it can selectively functionalize the C-H bond adjacent to a double bond.
Initiator Systems and Control of Radical Propagation
Radical allylic bromination is a chain reaction that requires an initiator to generate the initial bromine radical. jove.com The reaction typically uses N-Bromosuccinimide (NBS) as the bromine source because it can maintain a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is crucial for selectivity. masterorganicchemistry.comlibretexts.org
The mechanism involves three key stages:
Initiation: The reaction is initiated by the homolytic cleavage of a weak bond to form radicals. This can be achieved using a radical initiator such as dibenzoyl peroxide (DBP) or azobisisobutyronitrile (AIBN), or by using light (photochemical initiation). jove.comchadsprep.comutexas.edu The initiator generates a bromine radical from the small amount of HBr present, which reacts with NBS. jove.com
Propagation: A bromine radical abstracts an allylic hydrogen from the substrate (3-methoxyprop-1-ene) to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). jove.com This HBr then reacts with NBS to produce a molecule of Br₂. jove.comlibretexts.org The newly formed Br₂ molecule then reacts with the allylic radical to yield the product, this compound, and another bromine radical, which continues the chain. masterorganicchemistry.com
Termination: The reaction ceases when radicals combine to form non-radical species. jove.com
Control of radical propagation is essential for a successful reaction. Using a non-polar solvent like carbon tetrachloride (CCl₄) is standard, as it does not favor the competing ionic addition of bromine across the double bond. jove.com
| Initiator System | Description |
| Photochemical (UV Light) | Light provides the energy for the homolytic cleavage of the N-Br bond in NBS or trace Br₂, initiating the radical chain. jove.com |
| Chemical (Peroxides/AIBN) | Compounds like dibenzoyl peroxide (DBP) or AIBN have weak bonds that cleave upon heating to produce radicals, which then start the chain reaction. utexas.edu |
Selective Bromination at the Allylic Position
The key to this synthetic approach is its high regioselectivity for the allylic position. The C-H bond at an allylic position is significantly weaker (approx. 87-88 kcal/mol) than vinylic or typical alkyl C-H bonds, making it more susceptible to hydrogen abstraction by a bromine radical. libretexts.orgutexas.edu
The use of NBS is critical for this selectivity. It ensures that the concentration of Br₂ remains very low. chadsprep.com If a high concentration of Br₂ were used, electrophilic addition to the alkene double bond would become a significant competing reaction, leading to the formation of an unwanted dibromide. masterorganicchemistry.com Research on the NBS bromination of methyl enol ethers of cyclic ketones confirms that bromination occurs selectively at the carbon atom allylic to the double bond, rather than at the olefinic site. cdnsciencepub.com This principle directly applies to the synthesis of this compound from its precursor, 3-methoxyprop-1-ene (allyl methyl ether). The reaction is typically carried out in a non-polar solvent like carbon tetrachloride and initiated with light or a radical initiator. cdnsciencepub.com
Halogen Exchange Methodologies for this compound
Halogen exchange represents a direct and often efficient route for the synthesis of vinyl bromides from other vinyl halides. This transformation can be achieved through both catalytic and non-catalytic processes.
The conversion of a vinyl halide to this compound can be accomplished by substituting a different halogen atom (e.g., iodine or chlorine) with bromine. These reactions, often referred to as Finkelstein or retro-Finkelstein reactions, are typically equilibrium processes that can be driven to completion by careful selection of reagents and reaction conditions. wikipedia.org
Catalytic Methods:
Transition metal catalysts are frequently employed to facilitate halogen exchange in vinyl halides, which are generally unreactive in classical nucleophilic substitution reactions. nih.gov
Copper-Catalyzed Exchange: Copper(I) salts, often in combination with diamine ligands, are effective catalysts for the conversion of vinyl iodides to vinyl bromides. organic-chemistry.org A proposed mechanism involves the oxidative addition of the vinyl halide to a copper(I) species, forming a transient organocopper(III) intermediate. This is followed by halide exchange and reductive elimination to yield the desired vinyl bromide. frontiersin.org The choice of solvent and the nature of the halide salt are crucial for both the reaction rate and equilibrium conversion. frontiersin.org
Nickel-Catalyzed Exchange: Nickel complexes have been extensively studied for halogen exchange reactions. nih.gov Nickel(II) bromide, sometimes in the presence of a reducing agent like zinc to generate the active nickel(0) catalyst, can promote the conversion of vinyl iodides to vinyl bromides. frontiersin.org The mechanism is thought to proceed through oxidative addition, ligand exchange, and reductive elimination. nih.gov The use of phosphine (B1218219) ligands can suppress side reactions such as homocoupling. nih.gov
Palladium-Catalyzed Exchange: Palladium catalysts are also effective for the synthesis of vinyl bromides from vinyl triflates, which are sulfonic acid esters that act as pseudohalides. nih.govmit.edu The use of sterically hindered dialkylbiaryl monophosphine ligands is often key to the success of these transformations. mit.edu
The table below summarizes representative catalytic systems for halogen exchange in vinyl halides.
| Catalyst System | Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI / N,N'-dimethyl-1,2-cyclohexanediamine | Vinyl iodide | NaBr | Dioxane | 110 | Excellent | frontiersin.org |
| NiBr₂ / Zn | Vinyl iodide | KBr | Not specified | Not specified | Fair to good | frontiersin.org |
| Pd₂(dba)₃ / Dialkylbiaryl phosphine | Vinyl triflate | KBr, Phase Transfer Catalyst | Toluene | 100 | Good to Excellent | mit.edu |
Non-Catalytic Methods:
While often requiring harsher conditions, non-catalytic halogen exchange can be a straightforward method. A notable example is the procedure developed by the Leadbeater group, where heating a vinyl iodide or bromide with two equivalents of a nickel(II) halide in a polar aprotic solvent like DMF at high temperatures can afford the corresponding vinyl halide in good to excellent yields. nih.gov This method can be accelerated using microwave irradiation. nih.gov
During the synthesis of this compound, particularly under basic or high-temperature conditions, elimination reactions can compete with the desired substitution or exchange pathways. ksu.edu.samasterorganicchemistry.com The structure of the substrate, with hydrogens on the carbon adjacent to the methoxy group and on the methoxy group itself, presents potential for elimination.
The primary elimination pathway of concern would be dehydrobromination, leading to the formation of an allene (B1206475) or an alkyne. The regioselectivity of this elimination is governed by factors such as the strength and steric bulk of the base used, as well as the reaction temperature. libretexts.org
E2 Mechanism: A strong, non-hindered base would favor a concerted E2 elimination. The anti-periplanar arrangement of a proton and the leaving group is required for this mechanism to proceed efficiently. ksu.edu.sa
E1 Mechanism: Under neutral or acidic conditions and with heating, an E1 mechanism might occur, proceeding through a vinyl cation intermediate. ksu.edu.samasterorganicchemistry.com
In the context of halogen exchange reactions, the conditions are often tailored to minimize elimination. For instance, in metal-catalyzed processes, the reaction mechanism (oxidative addition/reductive elimination) does not typically involve the formation of carbocations or the action of strong bases that would promote elimination. nih.gov However, in non-catalytic, high-temperature methods, thermal elimination can become a significant side reaction. The use of a polar aprotic solvent can help to solvate the ions involved in the exchange without promoting elimination as strongly as a protic solvent would.
Stereoselective Synthesis of this compound and its Vinyl Bromide Isomers
The control of stereochemistry in the synthesis of substituted alkenes is a cornerstone of modern organic synthesis. For this compound, controlling the (E) and (Z) configuration of the double bond is crucial for its application in stereospecific cross-coupling reactions.
A highly efficient and stereoselective method for the synthesis of (E)-trisubstituted vinyl bromides, structurally related to this compound, involves the Friedel-Crafts-type addition of alkynes to oxocarbenium ions. thieme-connect.de These oxocarbenium ions can be generated in situ from acetals in the presence of a Lewis acid. thieme-connect.de
In a key study, it was demonstrated that magnesium bromide etherate (MgBr₂·OEt₂) can act as both a Lewis acid to promote the formation of the oxocarbenium ion from an acetal (B89532) and as a bromide source. thieme-connect.de The reaction proceeds via the addition of a terminal alkyne to the oxocarbenium ion, followed by trapping of the resulting vinyl cation with bromide. This methodology allows for the preparation of a range of vinyl bromide products with an allylic ether functionality in high yields and with high E:Z selectivity. thieme-connect.de
The general scheme for this reaction is as follows: Acetal + Terminal Alkyne + MgBr₂·OEt₂ → (E)-1-Bromo-3-methoxyprop-1-ene derivative
The stereochemical outcome of the Friedel-Crafts type addition is highly dependent on the reaction conditions. The formation of the (E)-isomer as the major product is a common feature of this methodology. thieme-connect.de
Several factors influence the E/Z selectivity:
Solvent: The choice of solvent has a significant impact. For instance, chloroform (B151607) has been shown to provide good E:Z ratios, while less polar solvents like dichloromethane can lead to a decrease in selectivity. thieme-connect.de
Temperature: Reaction temperature is a critical parameter. Higher temperatures can lead to a decrease in E:Z selectivity, while lower temperatures may result in reduced yields. thieme-connect.de
Additives: The addition of a mild base, such as potassium carbonate, can improve yields, likely by neutralizing any adventitious acid that might cause decomposition of the starting acetal. thieme-connect.de
The table below illustrates the effect of reaction conditions on the synthesis of a model (E)-trisubstituted vinyl bromide.
| Entry | Solvent | Temperature (°C) | E:Z Ratio | Yield (%) | Reference |
| 1 | CH₂Cl₂ | 60 | 1:1 | 30 | thieme-connect.de |
| 2 | CHCl₃ | 60 | >10:1 | 75 | thieme-connect.de |
| 3 | Toluene | 60 | - | Trace | thieme-connect.de |
| 4 | CHCl₃ | 70 | 8:1 | 85 | thieme-connect.de |
| 5 | CHCl₃ | 50 | >10:1 | 12 | thieme-connect.de |
This methodology provides a robust platform for the stereoselective synthesis of (E)-2-Bromo-3-methoxyprop-1-ene analogues.
Emerging Techniques in this compound Preparation
While the previously discussed methods represent established routes, the field of organic synthesis is constantly evolving. Emerging techniques in the preparation of vinyl bromides, which could be applied to the synthesis of this compound, focus on improving efficiency, selectivity, and functional group tolerance. sioc-journal.cn
One area of recent interest is the development of novel catalytic systems that operate under milder conditions. For example, photo-induced, iron-catalyzed chlorination of aryl bromides using sodium chloride has been reported, and similar strategies could potentially be developed for vinyl bromide synthesis. frontiersin.org
Another emerging trend is the use of flow chemistry for the synthesis of halogenated compounds. Flow reactors can offer precise control over reaction parameters such as temperature and mixing, which can lead to improved yields and selectivities, as well as enhanced safety for highly reactive intermediates.
Furthermore, new reactivity patterns for vinyl bromides are being discovered. For instance, cine-substitution, a process where the incoming group attaches to the carbon adjacent to the one bearing the leaving group, has been demonstrated for vinyl bromides via palladium-catalyzed C-N coupling followed by a Michael addition. organic-chemistry.org While not a direct synthesis of this compound, such novel transformations expand the synthetic utility of this class of compounds and may inspire new retrosynthetic disconnections for its preparation.
Finally, the direct fluorosulfonylation of vinyl bromides to produce vinyl sulfonyl fluorides using nickel catalysis is a recently developed method that highlights the ongoing innovation in the functionalization of vinyl bromides, which could potentially be adapted for other transformations. acs.org
Microwave-Assisted Organic Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, utilizing microwave irradiation to rapidly heat reactions. ijacskros.comnih.gov This technique can lead to dramatic rate enhancements, higher product yields, and improved purity profiles compared to conventional heating methods. ijacskros.comresearchgate.net The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net
Table 1: Representative Microwave-Assisted Reactions
| Reactants | Product(s) | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| 4-Morpholinoacetophenone, Substituted benzaldehydes | Morpholine-based chalcones | 5% Ethanolic NaOH | Ethanol | 1-2 min | High | mdpi.com |
| 2-Hydroxy-3-methoxy benzaldehyde, Phenyl urea | Tridentate Schiff base | None | Methanol (B129727) | 15 min | High | ajchem-a.com |
| Allylphenyl ether | 2-Allylphenol | None | DMSO | - | - | rsc.org |
| 4-Methoxy-1-naphthol, Aromatic aldehydes, Malononitrile | 4H-Benzo[h]chromenes | Piperidine | Ethanol | - | - | eurjchem.com |
This table presents examples of various organic reactions accelerated by microwave irradiation, illustrating the general utility of this technique. The conditions are representative and would require optimization for the specific synthesis of this compound.
Transition Metal-Catalyzed Pathways
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable tools for the synthesis of complex organic molecules. libretexts.orgrsc.org While a direct transition metal-catalyzed synthesis of this compound is not prominently described, analogous transformations of alkenes provide a strong basis for developing such a pathway.
A potential route could involve the palladium-catalyzed C–H activation and subsequent bromination of 3-methoxyprop-1-ene. The direct functionalization of C-H bonds is an increasingly important area of research, offering a more atom-economical approach to synthesis. rsc.orgthieme-connect.com Alternatively, a palladium-catalyzed cross-coupling reaction could be envisioned, for instance, by coupling a suitable vinyl organometallic reagent with a methoxymethyl halide.
Table 2: Examples of Transition Metal-Catalyzed Alkene Functionalization
| Alkene Substrate | Coupling Partner/Reagent | Catalyst System | Product Type | Key Feature | Reference |
| Heterocyclic alkenes | Various | Transition metals | Functionalized heterocyclic alkenes | C-H functionalization | rsc.org |
| gem-Difluoroalkenes | Various | Transition metals | Monofluoroalkene products | Net C-F bond functionalization | nih.gov |
| Alkenes | Azide source | Transition metals | 1,2-Diazides | Vicinal diazidation | chemrevlett.com |
| Alkenes | Aryl bromides | Heterogeneous Palladium | meta-Substituted arenes | Catellani reaction in green solvent | rsc.org |
| Terminal alkenes | Imides | Palladate catalyst | Terminal imides | Anti-Markovnikov oxidative amination | researchgate.net |
This table showcases the versatility of transition metal catalysis in the functionalization of various alkenes. The principles demonstrated in these examples could be adapted for the targeted synthesis of this compound.
Detailed research findings in the field of transition metal catalysis highlight the ability to control regioselectivity and stereoselectivity. For example, palladium-catalyzed oxidative amination of alkenes can be directed to the less-substituted carbon, achieving anti-Markovnikov selectivity. researchgate.net Furthermore, the functionalization of alkenes can be achieved through various mechanisms, including those involving C-H activation, migratory insertion, and reductive elimination. acs.org The development of a transition metal-catalyzed route to this compound would likely involve careful selection of the metal catalyst, ligands, and reaction conditions to achieve the desired regioselectivity and yield. The use of greener solvents and recyclable catalysts is also a growing trend in this area. rsc.org
Mechanistic Investigations of 2 Bromo 3 Methoxyprop 1 Ene Reactivity
Nucleophilic Substitution Reactions of 2-Bromo-3-methoxyprop-1-ene
Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the bromide ion, by a nucleophile. libretexts.org The nature of these reactions for this compound can be complex, with several possible mechanistic pathways.
Allylic Substitution Pathways: SN1, SN2, and SN2' Mechanisms
The presence of a double bond adjacent to the carbon bearing the bromine atom classifies this compound as an allylic halide. This structural feature allows for multiple substitution mechanisms: SN1, SN2, and SN2'.
The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds through a two-step process. masterorganicchemistry.com The initial and rate-determining step is the departure of the leaving group (bromide) to form a carbocation intermediate. masterorganicchemistry.comchemist.sg This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The stability of the resulting carbocation is a key factor influencing the rate of an SN1 reaction. masterorganicchemistry.comchemist.sg Tertiary and secondary alkyl halides are more prone to react via the SN1 pathway due to the increased stability of their corresponding carbocations. chemist.sg
The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com This backside attack leads to an inversion of the stereochemical configuration at the carbon center. youtube.comlibretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orgyoutube.com Steric hindrance around the reaction center is a major factor, with primary halides reacting faster than secondary, and tertiary halides being generally unreactive via this pathway. masterorganicchemistry.comspcmc.ac.in
The SN2' (Substitution, Nucleophilic, Bimolecular, with allylic rearrangement) mechanism is unique to allylic systems. In this pathway, the nucleophile attacks the γ-carbon (the carbon at the other end of the double bond) instead of the α-carbon (the carbon bonded to the leaving group). This attack occurs concurrently with the departure of the leaving group and a shift of the double bond. This mechanism is also a concerted, one-step process. In some cases, the reaction of allylic bromides with amines in methanol (B129727) proceeds through an SN2' mechanism. researchgate.net
Stereochemical Analysis of Substitution Products
The stereochemistry of the products provides valuable insight into the operative reaction mechanism.
SN1 Reactions: If the carbocation intermediate is planar and achiral, nucleophilic attack can occur from either face, leading to a racemic mixture of enantiomers if a new stereocenter is formed. youtube.com This results in a loss of stereospecificity.
SN2 Reactions: The concerted backside attack in an SN2 reaction leads to an inversion of configuration at the stereocenter. libretexts.org This reaction is stereospecific.
SN2' Reactions: The SN2' reaction is also stereospecific. The nucleophile attacks the γ-carbon from the side opposite to the departing leaving group, leading to a specific stereoisomer. The geometry of the double bond in the product is also determined by the stereochemistry of the starting material and the reaction mechanism.
Elimination Reactions Involving this compound Precursors
Elimination reactions are another important class of reactions for alkyl halides, leading to the formation of alkenes. iitk.ac.in These reactions often compete with nucleophilic substitution.
E1 and E2 Pathways in the Formation of Unsaturated Systems
Similar to substitution reactions, elimination reactions can proceed through unimolecular (E1) or bimolecular (E2) pathways.
The E1 (Elimination, Unimolecular) reaction is a two-step process that shares the same initial step as the SN1 reaction: formation of a carbocation intermediate. iitk.ac.inlumenlearning.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. iitk.ac.in E1 reactions are favored by the same conditions that favor SN1 reactions: tertiary or secondary substrates, weak bases, and polar protic solvents. iitk.ac.in
The E2 (Elimination, Bimolecular) reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously, forming a double bond. iitk.ac.inlibretexts.org The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. pressbooks.pub
Factors Governing Product Distribution in Elimination Reactions
The competition between E1 and E2, as well as the regioselectivity and stereoselectivity of the elimination, are governed by several factors.
Base Strength and Steric Hindrance: Strong bases favor the E2 mechanism, while weak bases favor the E1 pathway. iitk.ac.in Sterically hindered, bulky bases tend to favor the formation of the less substituted (Hofmann) alkene product in E2 reactions due to steric hindrance, whereas smaller bases favor the more substituted (Zaitsev) alkene product. pressbooks.pub
Substrate Structure: The stability of the potential alkene products influences the regioselectivity. According to Zaitsev's rule , the more substituted (and therefore more stable) alkene is typically the major product in both E1 and E2 reactions, especially with small bases. iitk.ac.inmasterorganicchemistry.com
Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. pressbooks.pub This is because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.
Stereochemistry: The E2 reaction has a stereochemical requirement for the proton being removed and the leaving group to be in an anti-periplanar conformation. libretexts.org This allows for efficient orbital overlap in the transition state. This requirement can dictate the stereochemistry of the resulting alkene. E1 reactions, proceeding through a planar carbocation, are not stereospecific. lumenlearning.com
Table 2: Factors Governing Elimination Reaction Pathways and Products
| Factor | Favors E1 | Favors E2 | Favors Zaitsev Product | Favors Hofmann Product |
| Base | Weak | Strong | Small, unhindered | Bulky, hindered |
| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary | Forms more stable alkene | Steric hindrance at β-carbon |
| Temperature | Higher | Higher | - | - |
| Solvent | Polar protic | Varies, can be favored by less polar solvents | - | - |
Oxidative Transformations of the Alkene Moiety in this compound
The reactivity of the alkene moiety in this compound is a focal point for understanding its chemical behavior. The carbon-carbon double bond, rich in electron density, is susceptible to various oxidative transformations. These reactions can lead to the formation of valuable synthetic intermediates. The presence of both a bromine atom and a methoxy (B1213986) group on the propene backbone introduces a complex interplay of electronic and steric effects that govern the outcome of these oxidations.
The epoxidation of alkenes is a fundamental transformation in organic synthesis, typically yielding a three-membered cyclic ether known as an epoxide. While epoxidation is a common reaction for olefins, specific studies detailing the direct epoxidation of this compound are not extensively covered in available literature. However, related research provides insight into potential oxidative pathways.
In a study focused on modeling the activity of carotenoid cleavage dioxygenase (CCD) enzymes, a substituted derivative, 1-bromo-4-(1-methoxyprop-1-en-2-yl)benzene, was synthesized and reacted with iron-based model complexes in the presence of oxygen. oakland.edu Mechanistic proposals for the subsequent cleavage of the alkene suggest the formation of a dioxetane intermediate. oakland.edu A dioxetane is a four-membered ring containing two oxygen atoms, which can be formed through the reaction of an alkene with singlet oxygen or other oxidizing agents. Its formation represents a significant oxidative transformation of the double bond, often leading to cleavage products rather than a stable epoxide. oakland.edu
Furthermore, the hydroboration-oxidation of a complex oxazolidinone containing a 1-methoxyprop-2-en-2-yl moiety, structurally related to this compound, demonstrates a successful oxidative transformation on this type of substituted alkene, yielding a hydroxypropyl derivative. researchgate.net This suggests that the double bond is accessible to oxidation, although the reaction pathway is influenced by the specific reagents and substrate complexity.
Allylic oxidation involves the oxidation of the position adjacent to the double bond. For this compound (CH₂=C(Br)CH₂OCH₃), the CH₂ group attached to the methoxy function is the allylic position. The reactivity of this site is critical in functionalizing the molecule without altering the double bond.
While direct studies on the allylic oxidation of this compound are limited, the synthesis of its isomer, 3-bromo-2-methoxyprop-1-ene (B1625411), can be achieved through the allylic bromination of 2-methoxyprop-1-ene using N-Bromosuccinimide (NBS). This reaction proceeds via a radical mechanism, highlighting the susceptibility of the allylic position in the 2-methoxypropene (B42093) system to oxidation and substitution. It is plausible that this compound could undergo similar transformations, although the electronic influence of the vinyl bromine atom would likely affect the reaction's feasibility and regioselectivity.
Role of the Methoxy Group in Directing Reactivity and Stability
The methoxy group (-OCH₃) at the C3 position plays a crucial role in modulating the chemical properties of this compound. Its influence extends to the molecule's stability and its reactivity patterns in various chemical transformations through a combination of electronic and steric factors.
The reactivity of this compound is dictated by the combined electronic and steric influences of its substituents. The methoxy group and the bromine atom have opposing electronic effects that fine-tune the character of the alkene.
Electronic Effects: The methoxy group is electron-donating via resonance (+R effect) by delocalizing one of its lone pairs of electrons, which enriches the π-system of the alkene. This is countered by its electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen atom. Typically, for groups like methoxy attached to a π-system, the resonance effect is dominant, thereby activating the double bond towards electrophilic attack. The bromine atom at C2 is strongly electron-withdrawing (-I effect) and deactivating. These competing effects are critical in reactions like electrophilic additions or metal-catalyzed couplings. acs.orgrsc.org
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|---|
| Bromo (-Br) | C2 | Inductively withdrawing (-I), weakly deactivating by resonance | High | Deactivates the double bond; directs incoming groups due to steric bulk. |
| Methoxy (-OCH₃) | C3 (via CH₂) | Inductively withdrawing (-I), but overall electron-donating to the allyl system | Moderate | Enhances nucleophilicity at the allylic position and influences the stability of intermediates. |
To understand the specific role of the methoxy group, it is useful to compare the reactivity of this compound with structurally similar compounds where the methoxy group is replaced by other functionalities.
3-Bromo-2-methyl-1-propene: Here, the methoxy group is replaced by a methyl group (-CH₃). The methyl group is electron-donating through hyperconjugation and a weak inductive effect. However, the electron-donating strength of a methyl group is less pronounced than that of a methoxy group. Consequently, the alkene in 3-bromo-2-methyl-1-propene is expected to be less nucleophilic.
Allyl Bromide (3-Bromoprop-1-ene): As the parent structure lacking a substituent at C2, allyl bromide serves as a fundamental benchmark. wikipedia.org The introduction of the methoxy group at the allylic position (as in the isomer 3-bromo-2-methoxyprop-1-ene) enhances nucleophilicity at that position, facilitating SN2 reactions compared to analogs with methyl or phenyl groups.
| Compound | Formula | Key Structural Difference from this compound | Expected Impact on Reactivity |
|---|---|---|---|
| 3-Bromo-2-methyl-1-propene | C₄H₇Br | -CH₃ group at C2 instead of -Br; -Br at C3 instead of -OCH₃. More accurately, comparison to its isomer 3-bromo-2-methoxyprop-1-ene is insightful. | The methyl group is less electron-donating than the methoxy group, affecting the nucleophilicity of the π-system. |
| Allyl Bromide | C₃H₅Br | Lacks both the C2-bromo and C3-methoxy groups. | Serves as a baseline; its reactivity is primarily that of a simple allyl halide, used widely as an alkylating agent. wikipedia.org |
| 3-Bromo-1-phenylpropene | C₉H₉Br | A phenyl group replaces the methoxy group relative to the allyl system. | The phenyl group introduces aromaticity and significant steric bulk, enhancing stability through resonance. |
Radical Reactions and Mechanistic Pathways
Free-radical reactions offer a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, often under mild conditions that tolerate a wide range of functional groups. thieme-connect.de The structure of this compound suggests it could participate in radical reactions through several pathways.
The presence of the alkene allows for radical addition reactions. An initiating radical can add to the C=C double bond, with the regioselectivity of the addition being determined by the relative stability of the two possible resulting carbon-centered radicals. The stability would be influenced by the opposing electronic effects of the C2-bromo and the C3-methoxypropyl groups.
Furthermore, the allylic C-H bonds on the C3-methylene group (CH₂=C(Br)-CH₂ OCH₃) are potential sites for hydrogen abstraction to form an allylic radical. The synthesis of the related isomer, 3-bromo-2-methoxyprop-1-ene, via radical-initiated allylic bromination of 2-methoxyprop-1-ene, confirms the susceptibility of the allylic position in this type of structure to radical attack.
Modern synthetic methods increasingly employ radical reactions. For example, photoinduced radical processes are used to construct complex heterocyclic architectures. acs.org Similarly, transition-metal-mediated radical cyclizations, often using manganese(III) acetate (B1210297), can generate carbon-centered radicals from substrates to initiate cyclization cascades. thieme-connect.de While specific studies detailing the radical reactions of this compound are not prominent, its structural features make it a plausible candidate for such transformations, potentially leading to novel molecular structures.
Table of Mentioned Compounds
| Common/Trade Name | IUPAC Name |
| This compound | This compound |
| 1-bromo-4-(1-methoxyprop-1-en-2-yl)benzene | 1-Bromo-4-(1-methoxyprop-1-en-2-yl)benzene |
| 2-methoxyprop-1-ene | 2-Methoxyprop-1-ene |
| N-Bromosuccinimide | 1-Bromo-2,5-pyrrolidinedione |
| 3-Bromo-2-methyl-1-propene | 3-Bromo-2-methylprop-1-ene |
| Allyl bromide | 3-Bromoprop-1-ene |
| 3-Bromo-1-phenylpropene | (3-Bromoprop-1-en-1-yl)benzene |
| (E)-1-bromo-2-(3-methoxyprop-1-en-1-yl)benzene | (E)-1-Bromo-2-(3-methoxyprop-1-en-1-yl)benzene |
| (E)-(3-methoxyprop-1-en-1-yl)boronic acid | (E)-(3-Methoxyprop-1-en-1-yl)boronic acid |
| 1-bromo-3-methylbut-2-ene | 1-Bromo-3-methylbut-2-ene |
| Manganese(III) acetate | Manganese(III) acetate |
Applications of 2 Bromo 3 Methoxyprop 1 Ene in Complex Organic Synthesis
2-Bromo-3-methoxyprop-1-ene as a Synthetic Building Block
The strategic placement of a bromine atom on a double bond and an adjacent methoxymethyl group provides this compound with multiple reactive sites. This allows for its use in a variety of synthetic strategies to construct intricate molecular frameworks.
Construction of Carbon Skeletons for Polyfunctionalized Molecules
This compound serves as a valuable three-carbon (C3) building block in the assembly of complex molecules that contain multiple functional groups. Its vinyl bromide functionality can readily participate in cross-coupling reactions to form new carbon-carbon bonds, while the methoxyallyl portion can be retained for subsequent transformations or serve as a key structural element. This utility is particularly evident in tandem reactions where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. For instance, it can be used in palladium-mediated cyclization and coupling sequences to create stereodefined dienes. researchgate.net The ability to introduce both a reactive handle (from the bromine) and a modifiable oxygenated fragment makes it a strategic component in the synthesis of natural products and other biologically active compounds.
Utility in the Synthesis of Substituted Phenols
A notable application of reagents structurally related to this compound is in the synthesis of polysubstituted phenols. Research has shown that precursors like 2-bromo-3-methoxycyclohex-2-en-1-ones can be deprotonated and reacted with various electrophiles. acs.org A subsequent aromatization step, often facilitated by a base such as DBU, leads to the formation of phenols with a well-defined substitution pattern. acs.org This methodology provides a powerful route to phenolic compounds that might be challenging to access through classical methods like electrophilic aromatic substitution on phenol (B47542) itself. The strategy allows for the controlled introduction of a wide array of substituents, including azides, sulfides, selenides, and various carbon-based groups. acs.org
Transition Metal-Catalyzed Cross-Coupling Reactions
The vinyl bromide group in this compound is highly amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for their efficiency and reliability in forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation. This compound can act as the halide partner in these reactions. For example, the coupling of its derivatives with various boronic acids or esters under palladium catalysis is a key step in building more complex molecular structures. mdpi.comorganic-chemistry.orgrsc.orgbeilstein-journals.org A typical catalytic system involves a palladium source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base to facilitate the catalytic cycle. mdpi.com This reaction has been used to synthesize precursors for novel bichalcones and has been demonstrated on unprotected ortho-bromoanilines, showcasing its functional group tolerance. mdpi.comrsc.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Halide Partner | Boronic Acid/Ester | Catalyst System | Product Type | Yield | Ref |
|---|---|---|---|---|---|
| (E)-1-bromo-2-(3-methoxyprop-1-en-1-yl)benzene | 2-(3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(PPh₃)₄, K₂CO₃ | (E)-3',4'-Dimethoxy-2-(3-methoxyprop-1-en-1-yl)-1,1'-biphenyl | 61% | uniovi.es |
| 2-bromo-4-methoxybenzaldehyde | 5-formyl-2-methoxyphenylboronic acid | PdCl₂(dppf), NaOH | Bis-benzaldehyde | 48% | mdpi.com |
Sonogashira Coupling with Alkynyl Substrates
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. The vinyl bromide of this compound and its derivatives can be effectively coupled with various alkynyl substrates to produce conjugated enynes. researchgate.netacs.org These enyne structures are important intermediates in the synthesis of natural products and materials with interesting electronic properties. researchgate.net For instance, research has demonstrated the Sonogashira coupling of vinyl bromides with a variety of alkynes, including phenylacetylene (B144264) and various alk-1-ynols, using a palladium-tetraphosphine catalyst system. researchgate.net
Table 2: Examples of Sonogashira Coupling Reactions
| Halide Partner | Alkynyl Substrate | Catalyst System | Product Type | Ref |
|---|---|---|---|---|
| Brominated dihydro tetraazapentacene | Various alkynes | Not specified | Functionalized TIPS-tetraazapentacene derivatives | acs.org |
| Various Vinyl Bromides | Phenylacetylene, dec-1-yne, alk-1-ynols | [PdCl(C₃H₅)]₂/tetraphosphine ligand | 1,3-enynes | researchgate.net |
Palladium-Catalyzed Assembly of Complex Olefins
Beyond the well-defined named reactions, this compound is a substrate for a broader range of palladium-catalyzed reactions aimed at assembling complex olefins. uwindsor.ca These reactions often involve the oxidative addition of the carbon-bromine bond to a palladium(0) species, followed by migratory insertion of an alkene and subsequent elimination steps. diva-portal.org This general mechanism, which underpins reactions like the Heck reaction, allows for the coupling of the 2-(3-methoxyprop-1-en-2-yl) unit with other olefinic partners. uwindsor.ca Such transformations are valuable for extending carbon chains and creating diene and polyene systems, which are common motifs in pheromones and other natural products. uwindsor.ca The versatility of palladium catalysis allows for the synthesis of a wide array of substituted and complex olefins from simple, readily available starting materials. uwindsor.cadiva-portal.org
Employment in Total Synthesis Campaigns
The utility of a chemical building block is often demonstrated by its successful incorporation into the total synthesis of complex molecules, such as natural products.
A comprehensive review of scientific literature and chemical databases did not yield specific examples or detailed research findings on the application of this compound in the total synthesis of marine natural products.
Despite the importance of prostaglandins (B1171923) and their analogues in medicinal chemistry, a search of scholarly articles and synthetic chemistry resources revealed no documented instances of this compound being integrated into synthetic routes for prostaglandin (B15479496) analogues. Methodologies for prostaglandin synthesis are extensive, but the use of this specific reagent is not described in the available literature. core.ac.uklibretexts.orgacs.orgresearchgate.net
Regioselective Functionalization and Derivatization Strategies
The functional groups of this compound—a vinyl bromide and a methoxy (B1213986) allyl ether—present opportunities for various regioselective reactions.
An extensive search for documented research did not uncover studies detailing the use of this compound as a radical acceptor in reactions involving trifluoromethylated alkyl bromides. While radical additions to alkenes are a fundamental transformation in organic chemistry, the specific reaction between these two partners has not been reported in the surveyed literature.
The synthesis of substituted triazoles is an area of significant research interest. nih.govbeilstein-journals.orgbohrium.com However, an examination of the relevant chemical literature, including reviews and primary research articles on triazole synthesis, shows no evidence of this compound being used as an alkylating agent in directed alkylation strategies for triazole synthesis. The low reactivity of vinyl bromides in typical nucleophilic substitution reactions may preclude its use in the methods described for other alkyl halides.
Spectroscopic and Advanced Characterization Methodologies for 2 Bromo 3 Methoxyprop 1 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure of 2-Bromo-3-methoxyprop-1-ene by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the different sets of non-equivalent protons. The vinyl protons (=CH₂) are anticipated to appear as two separate signals in the downfield region, typically between 5.5 and 6.0 ppm, due to their distinct chemical environments relative to the bromine and methoxy (B1213986) groups. These would likely present as doublets or multiplets depending on the coupling constants. The methylene (B1212753) protons (-CH₂-) adjacent to the methoxy group are expected to resonate further upfield, likely in the range of 4.0 to 4.5 ppm, appearing as a singlet or a narrow multiplet. The methyl protons (-OCH₃) of the methoxy group would give rise to a sharp singlet, typically around 3.3 to 3.5 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 | d | 1H | =CH₂ (trans to Br) |
| ~ 5.6 | d | 1H | =CH₂ (cis to Br) |
| ~ 4.1 | s | 2H | -CH₂-O- |
| ~ 3.4 | s | 3H | -OCH₃ |
Note: The predicted chemical shifts are based on the analysis of similar structures and standard NMR correlation tables. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct carbon signals are expected. The olefinic carbon bonded to the bromine atom (C-Br) would be found significantly downfield, while the terminal vinyl carbon (=CH₂) would also be in the olefinic region. The carbon of the methylene group (-CH₂-O-) and the methoxy carbon (-OCH₃) would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 128 | =C(Br)- |
| ~ 118 | =CH₂ |
| ~ 75 | -CH₂-O- |
| ~ 58 | -OCH₃ |
Note: These are predicted values based on established ¹³C NMR chemical shift correlations.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between geminal protons on the double bond, if any coupling exists, and potentially long-range couplings between the vinyl protons and the methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the signals of the =CH₂ protons to the =CH₂ carbon.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a this compound sample. The gas chromatogram would show a peak at a specific retention time corresponding to the compound, and the mass spectrometer would provide a mass spectrum for that peak, confirming its identity. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. Key fragmentation pathways for this molecule would likely involve the loss of a bromine atom, a methoxy group, or a methoxymethyl radical.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the exact molecular formula. For this compound (C₄H₇BrO), the expected exact mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). nih.gov
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass [M]⁺ | Calculated Exact Mass [M+2]⁺ |
| [C₄H₇⁷⁹BrO]⁺ | 149.9680 | - |
| [C₄H₇⁸¹BrO]⁺ | - | 151.9660 |
Note: The calculated exact masses are based on the isotopic masses of the elements.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its specific structural features, such as the carbon-carbon double bond, the ether linkage, and the carbon-halogen bond.
The primary functional groups and their expected IR absorption regions are:
C=C Stretch: The presence of the alkene group is typically indicated by a stretching vibration in the 1680-1640 cm⁻¹ region libretexts.org.
=C-H Stretch: The stretching of the C-H bonds on the sp² hybridized carbons of the double bond usually appears above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range libretexts.org.
C-O Stretch: The ether functional group (C-O-C) is characterized by a strong, prominent absorption band in the fingerprint region, generally between 1250 cm⁻¹ and 1000 cm⁻¹ .
C-Br Stretch: The carbon-bromine bond vibration is found at lower wavenumbers, typically in the 690-515 cm⁻¹ range.
C-H Stretch (sp³): The C-H bonds of the methoxy group (CH₃) and the methylene group (CH₂) exhibit stretching vibrations in the 3000–2850 cm⁻¹ range libretexts.org.
Analysis of an IR spectrum allows for the confirmation of these key functional groups, providing a molecular "fingerprint" that contributes to the structural elucidation of this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkene (=C-H) | Stretch | 3100 - 3000 | Medium |
| Alkane (C-H) | Stretch | 3000 - 2850 | Strong |
| Alkene (C=C) | Stretch | 1680 - 1640 | Medium to Weak |
| Ether (C-O) | Stretch | 1250 - 1000 | Strong |
| Alkyl Halide (C-Br) | Stretch | 690 - 515 | Medium to Strong |
Chromatographic Methods for Separation and Purity Assessment
Chromatography is an essential technique for separating, identifying, and purifying components within a mixture. For this compound, various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and column chromatography, are employed for analysis and purification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture . Due to the non-polar to moderately polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.
Method Development Considerations:
Stationary Phase: A non-polar stationary phase is used in RP-HPLC. The most common choices are silica-based columns bonded with alkyl chains, such as C18 (octadecylsilane) or C8 (octylsilane). A C18 column would likely provide sufficient retention and resolution.
Mobile Phase: The mobile phase consists of a polar solvent mixture. A common choice is a gradient or isocratic mixture of acetonitrile (B52724) (MeCN) and water or methanol (B129727) (MeOH) and water sielc.comsielc.com. The ratio of the organic solvent to water is optimized to achieve the desired retention time and separation from impurities. A small amount of acid, like formic acid, may be added to improve peak shape if the compound is analyzed by mass spectrometry (MS) sielc.comsielc.com.
Detector: A Diode Array Detector (DAD) or a standard UV detector would be suitable for detection, as the carbon-carbon double bond may exhibit some UV absorbance. For higher sensitivity and structural confirmation, a mass spectrometer can be coupled with the HPLC system (LC-MS).
| Parameter | Condition |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Column Temperature | 25 °C (Ambient) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile organic compounds researchgate.netnih.gov. Given that this compound is expected to be a volatile compound, GC is an excellent method for assessing its purity and quantifying its presence in a sample. Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and definitive identification based on the mass spectrum of the compound researchgate.net.
Analytical Approach:
Column: A capillary column with a non-polar or mid-polarity stationary phase is typically used. A common choice would be a column coated with 5% phenyl polysiloxane, which separates compounds based on their boiling points and polarity.
Injection: The sample is injected into a heated inlet where it is vaporized. Split or splitless injection modes can be used depending on the sample concentration.
Carrier Gas: An inert gas, such as helium or hydrogen, is used as the mobile phase to carry the vaporized sample through the column.
Oven Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure efficient separation of volatile components.
Detector: A Flame Ionization Detector (FID) can be used for quantification due to its high sensitivity to organic compounds. For identification, a Mass Spectrometer (MS) is the detector of choice, as it provides a mass spectrum that can be compared to libraries for positive identification researchgate.netnih.gov.
| Parameter | Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 40-400 m/z |
Column Chromatography for Purification Strategies
Column chromatography is a fundamental purification technique used to separate a target compound from byproducts and unreacted starting materials after a chemical synthesis. For the purification of this compound, normal-phase column chromatography using silica (B1680970) gel is a standard and effective method.
Purification Procedure:
Stationary Phase: Silica gel (SiO₂) is the most common adsorbent due to its polarity and effectiveness in separating a wide range of organic compounds.
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used uva.nl. The polarity of the eluent is carefully adjusted by changing the ratio of the solvents to control the elution rate of the compound. For this compound, a low-polarity solvent system, such as a mixture with a small percentage of ethyl acetate in hexane, would likely be effective.
Fraction Collection: As the eluent passes through the column, separated components exit at different times. These are collected in sequential fractions, which are then analyzed (e.g., by Thin-Layer Chromatography, TLC) to identify those containing the pure product.
| Parameter | Description |
|---|---|
| Adsorbent | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System | Hexane/Ethyl Acetate gradient (e.g., starting from 100:0 to 95:5 v/v) |
| Loading Method | Dry loading (adsorbing crude product onto a small amount of silica) or wet loading |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization and/or a chemical stain (e.g., potassium permanganate) |
Q & A
Q. Table 1. Key Spectral Data for this compound
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 3.8–4.0 (s, 3H, -OCH₃), δ 5.5–6.5 (alkene) | |
| IR | 550–650 cm⁻¹ (C-Br), 1100–1250 cm⁻¹ (C-O) |
Q. Table 2. Reactivity Comparison with Analogues
| Compound | Reactivity in Suzuki Coupling | Key Factor |
|---|---|---|
| This compound | Moderate | Methoxy steric hindrance |
| 2-Bromo-3-ethylprop-1-ene | High | Reduced steric bulk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
